molecular formula C24H19BrClFN2 B10926724 4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10926724
M. Wt: 469.8 g/mol
InChI Key: NYOFAVVPLIVVKD-UHFFFAOYSA-N
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Description

4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Bromination: Introduction of a bromine atom into the molecular structure.

    Chlorination and Fluorination: Incorporation of chlorine and fluorine atoms.

    Pyrazole Formation: Cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazoles.

Scientific Research Applications

4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole exerts its effects involves interaction with specific molecular targets and pathways. The presence of halogen atoms may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H19BrClFN2

Molecular Weight

469.8 g/mol

IUPAC Name

4-bromo-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C24H19BrClFN2/c1-15-3-7-17(8-4-15)23-22(25)24(18-9-5-16(2)6-10-18)29(28-23)14-19-11-12-20(27)13-21(19)26/h3-13H,14H2,1-2H3

InChI Key

NYOFAVVPLIVVKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)C)Br

Origin of Product

United States

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